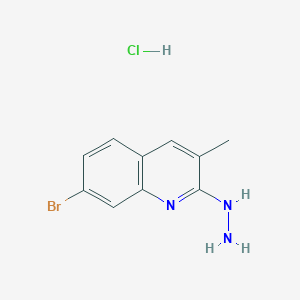
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Overview
Description
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is a brominated quinoline derivative with a hydrazino group and a methyl group at specific positions on the quinoline ring. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride typically involves multiple steps starting from quinoline or its derivatives. One common method includes the bromination of 2-hydrazino-3-methylquinoline followed by hydrochloric acid treatment to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Alkyl or aryl substituted quinolines.
Scientific Research Applications
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: Studying the biological activity of quinoline derivatives, which can have antimicrobial, antifungal, and anticancer properties.
Medicine: Investigating potential therapeutic applications, such as drug development for treating infections or cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or other cellular components.
Comparison with Similar Compounds
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is similar to other brominated quinoline derivatives, such as 7-bromoquinoline and 2-hydrazinoquinoline. its unique combination of bromine, hydrazino, and methyl groups gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable for specific applications where other quinoline derivatives may not be as effective.
Properties
IUPAC Name |
(7-bromo-3-methylquinolin-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCAMWTVGKNRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)N=C1NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride](/img/structure/B1519627.png)
![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519628.png)

![5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519631.png)


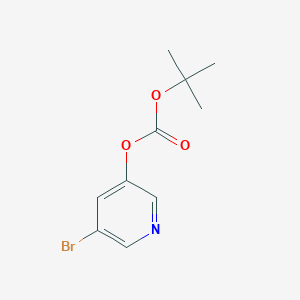
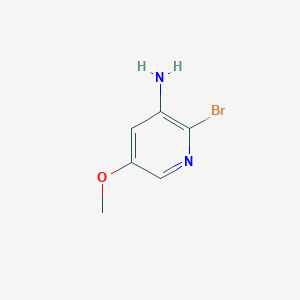
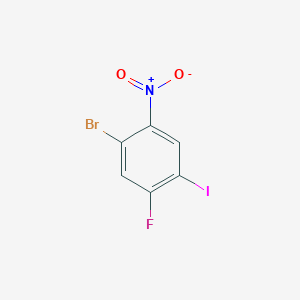
![(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1519637.png)
![3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B1519642.png)
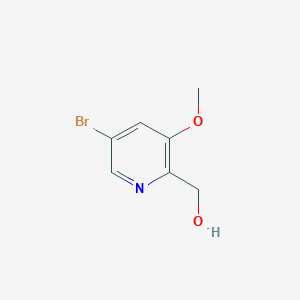
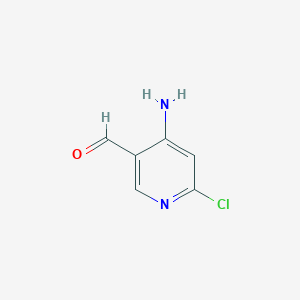
![3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1519646.png)
